molecular formula C6H8ClNO B1488723 4-(Chloromethyl)-5-ethylisoxazole CAS No. 2091119-30-9

4-(Chloromethyl)-5-ethylisoxazole

Cat. No. B1488723
CAS RN: 2091119-30-9
M. Wt: 145.59 g/mol
InChI Key: LBWDGJXNWXPKIO-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .


Synthesis Analysis

This involves the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthesis and Cytostatic Activity

García-López et al. (1980) explored the synthesis and cytostatic activity of chloromethyl-substituted nucleotides, including compounds related to 4-(Chloromethyl)-5-ethylisoxazole. They found that these compounds generally showed moderate activities against HeLa cells, suggesting potential applications in cancer research and therapy (García-López et al., 1980).

Chemistry and Pharmacology

A study by Krogsgaard‐Larsen et al. (1991) synthesized derivatives of 4-(Chloromethyl)-5-ethylisoxazole, examining their role as amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors. This research has implications for neuropharmacology and the development of neuroprotective drugs (Krogsgaard‐Larsen et al., 1991).

Synthesis of Isoxazol-5(4H)-one Derivatives

Research by Pourmousavi et al. (2018) focused on synthesizing isoxazol-5(4H)-one derivatives, potentially including 4-(Chloromethyl)-5-ethylisoxazole. Their method, involving environmentally friendly processes and catalysts, highlights the compound's relevance in green chemistry and organic synthesis (Pourmousavi et al., 2018).

Biocatalytic Synthesis

A 2021 study by Zheng and Asano explored a biocatalytic process involving (±)‐5‐(chloromethyl)‐4, 5‐dihydroisoxazole, a compound related to 4-(Chloromethyl)-5-ethylisoxazole. This study illustrates the compound's potential application in sustainable and green chemistry (Zheng & Asano, 2021).

Antitumor and Antiviral Activities

Dawood et al. (2011) synthesized derivatives of 4-(Chloromethyl)-5-ethylisoxazole, assessing their anti-HSV-1 and cytotoxic activities. This suggests possible applications in antiviral and anticancer pharmacology (Dawood et al., 2011).

Mechanism of Action

Safety and Hazards

This involves the potential health risks associated with exposure to the compound. It includes toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a good source of this information .

Future Directions

This involves potential future applications and research directions for the compound. It could be based on its properties, uses, or unexplored potentials .

properties

IUPAC Name

4-(chloromethyl)-5-ethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWDGJXNWXPKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-ethylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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